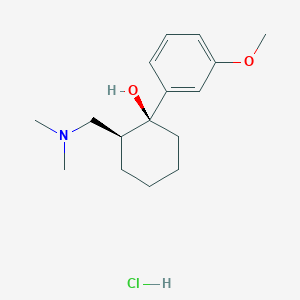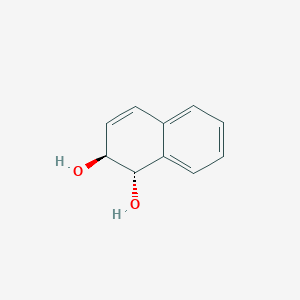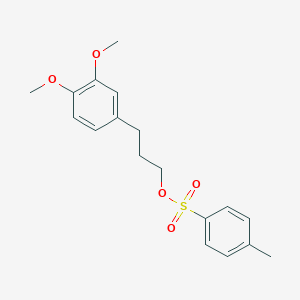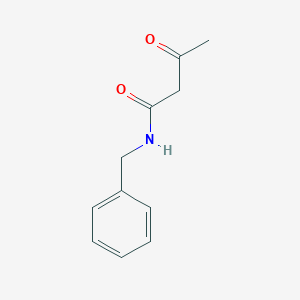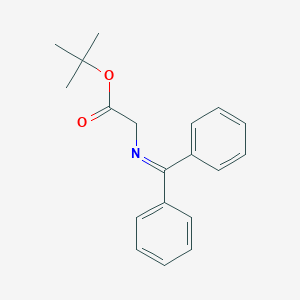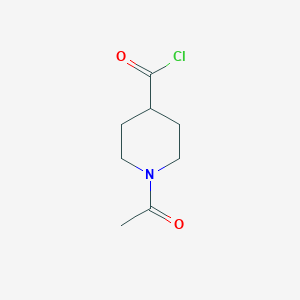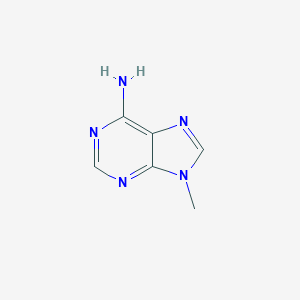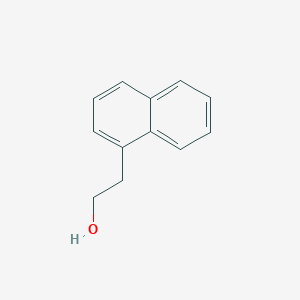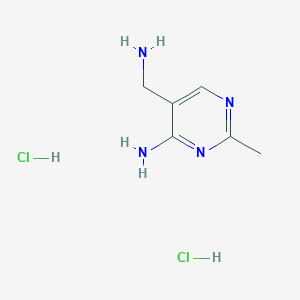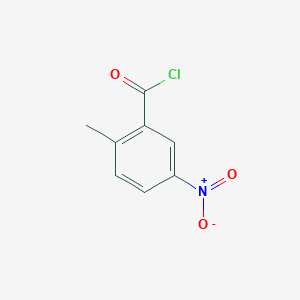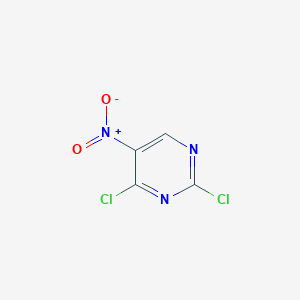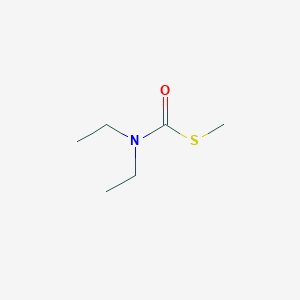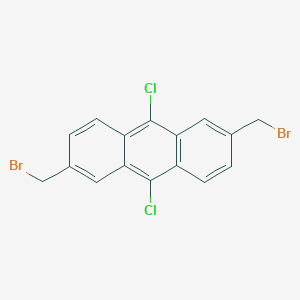
9,10-Dichloro-2,6-bis(bromomethyl)anthracene
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 9,10-Dichloro-2,6-bis(bromomethyl)anthracene involves the use of di(halomethyl) building blocks. For instance, the synthesis of functionalized 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivatives uses key di(halomethyl) building blocks through a Diels-Alder strategy and Horner-Wadsworth-Emmons olefination, leading to various structurally complex derivatives (Christensen et al., 2003).
Molecular Structure Analysis
The molecular structure of related compounds showcases a significant diversity. For instance, 9,10-bis(1-pyridiniomethyl)anthracene dichloride exhibits a one-dimensional network of hydrogen bonds, highlighting the structural versatility of anthracene derivatives (Bryan et al., 1996).
Chemical Reactions and Properties
9,10-Dichloro-2,6-bis(bromomethyl)anthracene and its derivatives undergo various chemical reactions, showcasing their reactivity. For instance, the photochemical reactions of anthracene derivatives in the presence of high-intensity laser light lead to multiple products through processes like C−O homolysis and photoinduced electron transfer (Adam et al., 1997).
Physical Properties Analysis
The physical properties, such as the crystalline structure of anthracene derivatives, provide insights into their application potential. For example, the crystal packing structures of 9,10-dimethoxyanthracene and its derivatives reveal arrangements ranging from herringbone to face-to-face π−π stacking, influenced by chalcogen−chalcogen interactions (Kobayashi et al., 2005).
Aplicaciones Científicas De Investigación
Photophysical Properties and Molecular Structures
Research on derivatives of 9,10-Dichloro-2,6-bis(bromomethyl)anthracene, such as 9,10-distyrylanthracene derivatives, has been focused on understanding their structures and photophysical properties. Studies have shown that introducing halogen atoms into these derivatives significantly influences their molecular geometries and stacking modes in crystals, impacting their photophysical properties both in solution and in crystalline states (Wu et al., 2015).
Multiple-Photon Chemistry
Investigations into the multiple-photon chemistry of derivatives such as 9-(Phenoxymethyl)anthracene and 9,10-Bis(phenoxymethyl)anthracene have revealed complex photochemical behaviors. These studies involve understanding the generation and photochemistry of anthracenylmethyl radicals and their interactions under various conditions (Adam et al., 1997).
Palladium-Catalyzed Cross-Coupling
The palladium-catalyzed cross-coupling of derivatives like 9,10-Dichlorooctafluoroanthracene has been explored for synthesizing various di-substituted anthracenes. This research provides insights into the potential of these compounds as n-type organic materials, useful in various electronic and photonic applications (Tannaci et al., 2008).
Synthesis and Spectral Properties
The synthesis and spectral properties of specific derivatives, such as 9,10-bis(trimethylsilylethynyl) anthracene, have been studied to understand their interaction with different chemicals and their photoluminescence properties. Such research is fundamental in the development of new materials for optical applications (Hu Xiao-li, 2010).
Safety And Hazards
Specific safety and hazard information for 9,10-Dichloro-2,6-bis(bromomethyl)anthracene is not available from the search results.
Direcciones Futuras
The future directions for research and applications of 9,10-Dichloro-2,6-bis(bromomethyl)anthracene are not clear from the information available.
Please note that this information is based on the search results and may not be comprehensive or up-to-date. For a more detailed analysis, please refer to specific scientific literature or resources.
Propiedades
IUPAC Name |
2,6-bis(bromomethyl)-9,10-dichloroanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2Cl2/c17-7-9-1-3-11-13(5-9)16(20)12-4-2-10(8-18)6-14(12)15(11)19/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTSDRRGFXXPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C(=C3C=CC(=CC3=C2Cl)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405564 | |
| Record name | 2,6-Bis(bromomethyl)-9,10-dichloroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dichloro-2,6-bis(bromomethyl)anthracene | |
CAS RN |
887354-43-0 | |
| Record name | 2,6-Bis(bromomethyl)-9,10-dichloroanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887354-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis(bromomethyl)-9,10-dichloroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



